4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one
Description
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazin-1-one core substituted with a 1,2,4-oxadiazole ring and a methylsulfanylphenyl group. Key structural attributes include:
- Oxadiazole moiety: The 1,2,4-oxadiazole ring at position 4 of the phthalazinone contributes to hydrogen-bonding capacity and metabolic stability, common in bioactive molecules .
The compound’s molecular formula is estimated as C25H21N4O4S, with a molecular weight of ~473 g/mol (calculated).
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-31-20-12-11-15(13-21(20)32-2)23-26-24(33-28-23)22-18-9-4-5-10-19(18)25(30)29(27-22)16-7-6-8-17(14-16)34-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWNSAJZZXXVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps. The starting materials often include commercially available reagents such as 3,4-dimethoxybenzaldehyde, 3-(methylsulfanyl)benzaldehyde, and other intermediates. The synthetic route may involve the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the phthalazinone moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and methylsulfanyl groups allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to the formation of different reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anticancer, antibacterial, and antifungal activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanism of action for each application.
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Phthalazin-1(2H)-One ()
- Substituents: Oxadiazole: 3,4,5-Trimethoxyphenyl (three methoxy groups). Phthalazinone: 3,4-Dimethylphenyl.
- Molecular Weight : ~478 g/mol (estimated).
- Key Differences :
- The additional methoxy group at position 5 increases polarity compared to the target compound’s 3,4-dimethoxyphenyl group.
- Dimethylphenyl substituent introduces steric bulk but lacks the sulfur-mediated hydrophobicity of the target’s methylsulfanyl group.
- Hypothesized Properties : Higher aqueous solubility due to enhanced polarity but reduced membrane permeability compared to the target compound.
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenyl-1,2-Dihydrophthalazin-1-One (CAS 1207014-04-7; )
- Substituents: Oxadiazole: 4-Methoxyphenyl (single methoxy group). Phthalazinone: Unsubstituted phenyl.
- Molecular Weight : 396.4 g/mol (reported).
- Key Differences :
- Simpler structure with fewer substituents: Lacks the 3-methoxy and methylsulfanyl groups.
- Lower molecular weight and reduced lipophilicity due to the absence of sulfur.
- Hypothesized Properties : Reduced binding affinity in hydrophobic environments compared to the target compound.
Oxadiazon and Oxadiargyl ()
- Oxadiazon : 3-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one.
- Oxadiargyl : 3-(2,4-Dichloro-5-(2-propynyloxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one.
- Key Differences :
- Relevance : Highlights the oxadiazole scaffold’s versatility in agrochemical design, though the target compound’s biological targets remain unconfirmed.
Comparative Data Table
| Compound Name | Oxadiazole Substituent | Phthalazinone Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | 3-(Methylsulfanyl)phenyl | ~473 | Balanced polarity and lipophilicity; potential for diverse bioactivity. |
| 2-(3,4-Dimethylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-Oxadiazolyl]Phthalazinone | 3,4,5-Trimethoxyphenyl | 3,4-Dimethylphenyl | ~478 | High polarity, steric bulk; likely lower permeability. |
| 4-[3-(4-Methoxyphenyl)-Oxadiazolyl]-2-Phenyl-Phthalazinone (CAS 1207014-04-7) | 4-Methoxyphenyl | Phenyl | 396.4 | Simplified structure; lower hydrophobicity. |
| Oxadiazon | 2,4-Dichloro-5-isopropoxyphenyl | tert-Butyl | 345.2 | Chlorinated pesticidal agent; 1,3,4-oxadiazole isomer. |
Research Implications and Limitations
- Structural Insights : The target compound’s 3,4-dimethoxy and methylsulfanyl groups position it between polar and lipophilic analogs, suggesting tunable solubility-permeability profiles.
- Computational Tools : AutoDock4 () could predict binding modes of analogs, but experimental validation is needed .
- Crystallography : SHELX software () may aid in resolving crystal structures to confirm conformations .
- Data Gaps: No direct biological or pharmacokinetic data are available for the target compound. Comparisons rely on structural extrapolation.
Biological Activity
The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, focusing on anticancer, antimicrobial, and antiviral activities supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.459 g/mol. The structure features a phthalazine core linked to an oxadiazole and a methylsulfanyl phenyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles possess significant anticancer properties. In a screening of various oxadiazole derivatives, compounds similar to the one exhibited moderate cytotoxic effects against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4 | MCF-7 | 18.17 |
| 5 | HeLa | 30.14 |
| 10 | A549 | 24.11 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A study assessing various benzimidazole derivatives found that certain structural modifications could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as follows:
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| 1 | Staphylococcus aureus | 50 |
| 2 | Escherichia coli | 62.5 |
| 3 | Pseudomonas aeruginosa | 12.5 |
These findings underscore the importance of structural diversity in developing effective antimicrobial agents .
Antiviral Activity
Oxadiazole derivatives have shown promise in antiviral applications, particularly against RNA viruses such as Hepatitis B. A study highlighted the synthesis and evaluation of oxadiazole compounds that demonstrated significant antiviral activity:
| Compound ID | Virus | EC50 (nM) |
|---|---|---|
| 107 | Hepatitis C Virus (HCV) | 0.028 |
| 108 | HCV | 0.026 |
These compounds were noted for their selective inhibition of viral replication, suggesting that similar modifications in the target compound could yield favorable antiviral properties .
Case Studies
A notable case study involved the synthesis of various oxadiazole derivatives and their biological evaluation against specific cancer types and viral infections. The results indicated that modifications at specific positions on the oxadiazole ring could enhance both anticancer and antiviral activities significantly.
Case Study Summary
- Objective : To evaluate the biological activity of synthesized oxadiazole derivatives.
- Methodology : In vitro assays on cancer cell lines and viral cultures.
- Findings : Specific structural features correlated with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
